molecular formula C12H20O2 B590933 2-(4-Heptyn-1-yloxy)tetrahydro-2H-pyran CAS No. 1420074-18-5

2-(4-Heptyn-1-yloxy)tetrahydro-2H-pyran

Cat. No.: B590933
CAS No.: 1420074-18-5
M. Wt: 196.29
InChI Key: JITOPPZDKXBACF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(4-Heptyn-1-yloxy)tetrahydro-2H-pyran involves several steps, typically starting with the preparation of the hept-4-ynoxy precursor. This precursor is then reacted with an oxane derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and efficiency.

Chemical Reactions Analysis

2-(4-Heptyn-1-yloxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-(4-Heptyn-1-yloxy)tetrahydro-2H-pyran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Heptyn-1-yloxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(4-Heptyn-1-yloxy)tetrahydro-2H-pyran can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-hept-4-ynoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-2-3-4-5-7-10-13-12-9-6-8-11-14-12/h12H,2,5-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITOPPZDKXBACF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCCCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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